3,3-Dimethylbicyclo[2.2.1]heptan-2-amine
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Overview
Description
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with the molecular formula C9H17N. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of two fused cyclohexane rings with a nitrogen atom at the bridgehead position. The presence of two methyl groups at the 3-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-Dimethylbicyclo[2.2.1]heptan-2-one.
Reductive Amination: The ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting amine is purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bicyclic structure and amine group allow it to form specific interactions with these targets, potentially modulating their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A ketone derivative with similar structural features.
3,3-Dimethylbicyclo[2.2.1]heptane: A hydrocarbon with a similar bicyclic structure but lacking the amine group.
2,3-Dimethylbicyclo[2.2.1]heptane: Another bicyclic compound with different methyl group positions.
Uniqueness
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine is unique due to the presence of the amine group at the bridgehead position, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its rigidity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(2)7-4-3-6(5-7)8(9)10/h6-8H,3-5,10H2,1-2H3 |
InChI Key |
LPQZZTSZMIMKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1N)C |
Origin of Product |
United States |
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